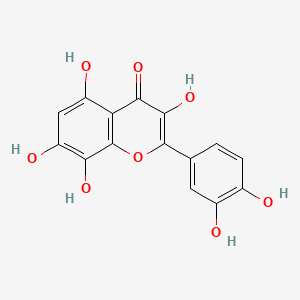

Gossypetin

Description

This compound has been reported in Sinocrassula indica, Rhododendron latoucheae, and other organisms with data available.

inhibits activity of penicillinase enzyme in E coli

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRAGUMVDQQZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197631 | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-35-0 | |

| Record name | Gossypetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gossypetin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypetin, a naturally occurring hexahydroxyflavone, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's interactions with key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and explores its potential role in modulating the NLRP3 inflammasome. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and provides visual representations of critical signaling cascades and experimental workflows to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (3,5,7,8,3',4'-hexahydroxyflavone), a flavonoid found in various plants, including Hibiscus sabdariffa, has emerged as a promising anti-inflammatory agent. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways and cellular processes involved in the inflammatory cascade. This guide synthesizes the current understanding of this compound's mechanisms of action, providing a technical resource for the scientific community.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While some studies suggest this compound can inhibit this pathway, a notable study highlights a crucial distinction between this compound and its glycoside form, gossypin. This research demonstrated that gossypin, but not its aglycone form this compound, directly inhibits NF-κB activation induced by various inflammatory stimuli.[1][2] Gossypin achieves this by suppressing the activation of IκBα kinase (IKK), which is essential for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes that encode pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]

However, other research indicates that this compound can indirectly influence NF-κB activity through the modulation of upstream signaling molecules, such as Mitogen-Activated Protein Kinases (MAPKs).[3][4]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), play a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins.[3][4] One proposed mechanism involves the inhibition of PDZ-binding kinase (PBK), which in turn suppresses the phosphorylation of p38 MAPK and ERK1/2.[3] The downregulation of MAPK activity can subsequently lead to a reduction in the activation of transcription factors like NF-κB, resulting in decreased production of inflammatory mediators.[3]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, UV)", fillcolor="#F1F3F4"]; PBK [label="PBK", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Mediators [label="Inflammatory Mediators\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#F1F3F4"];

// Edges Inflammatory_Stimuli -> PBK; this compound -> PBK [arrowhead=tee, color="#EA4335", style=bold]; PBK -> p38_MAPK [label=" phosphorylates"]; PBK -> ERK1_2 [label=" phosphorylates"]; p38_MAPK -> NF_kB [label=" activates"]; ERK1_2 -> NF_kB [label=" activates"]; NF_kB -> Inflammatory_Mediators [label=" induces transcription"]; } caption="Inhibition of the MAPK signaling pathway by this compound."

Potential Role in NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's inhibition of the NLRP3 inflammasome is still emerging, studies on structurally similar flavonoids, such as quercetin, provide a basis for a hypothesized mechanism. Quercetin has been shown to inhibit NLRP3 inflammasome activation by interfering with ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization, a critical step in inflammasome assembly.[5][6] Given the structural similarities, it is plausible that this compound may exert a similar inhibitory effect on ASC oligomerization, thereby preventing the activation of caspase-1 and the subsequent release of mature IL-1β and IL-18. Further research is required to validate this hypothesis.

// Nodes DAMPs_PAMPs [label="DAMPs / PAMPs", fillcolor="#F1F3F4"]; NLRP3 [label="NLRP3", fillcolor="#FBBC05", fontcolor="#202124"]; ASC [label="ASC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_Caspase1 [label="Pro-Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Active Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#F1F3F4"]; IL1b [label="Mature IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Hypothesized)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ASC_Oligomerization [label="ASC Oligomerization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DAMPs_PAMPs -> NLRP3 [label=" activate"]; NLRP3 -> ASC_Oligomerization [label=" induces"]; ASC -> ASC_Oligomerization; this compound -> ASC_Oligomerization [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; ASC_Oligomerization -> Pro_Caspase1 [label=" recruits and activates"]; Pro_Caspase1 -> Caspase1 [label=" auto-cleavage"]; Caspase1 -> Pro_IL1b [label=" cleaves"]; Pro_IL1b -> IL1b; } caption="Hypothesized inhibition of NLRP3 inflammasome by this compound."

Antioxidant Activity

This compound is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes. By reducing oxidative stress, this compound can mitigate a key driver of inflammation, as ROS can activate pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | % Inhibition / Effect | Reference |

| MG-63 (Osteosarcoma) | Pro-inflammatory cytokine mix (TNF-α, IL-1β, IFN-γ) | IL-1β Production | 40 µmol/L | Significant decrease | [7] |

| MG-63 (Osteosarcoma) | Pro-inflammatory cytokine mix (TNF-α, IL-1β, IFN-γ) | IL-6 Production | 40 µmol/L | Significant decrease | [7] |

| MG-63 (Osteosarcoma) | Pro-inflammatory cytokine mix (TNF-α, IL-1β, IFN-γ) | IL-12p70 Production | 40 µmol/L | Significant decrease | [7] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | This compound Dose | Parameter Measured | % Inhibition / Effect | Reference |

| Rat | Carrageenan-induced paw edema | 10, 30, 100 mg/kg (i.p.) | Paw Edema | Dose-dependent reduction | [8] |

| Rat | Lipopolysaccharide (LPS) | 5, 10, 15 mg/kg (oral) | Lung W/D ratio, inflammatory cells in BALF | Significant reduction | [9] |

| Mouse | Ligature-induced periodontitis | 30 mg/kg | Alveolar bone resorption, Macrophage and T-cell infiltration, TNF-α and IL-6 production | Significant reduction | |

| Mouse | Carbon Tetrachloride (CCl4)-induced liver fibrosis | Not specified | IL-1α and TNF-α mRNA levels in liver | Significant reduction | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle control orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11][8][12][13][14][15][16]

-

Western Blot Analysis for Phosphorylated p38 MAPK

This technique is used to determine the effect of this compound on the activation of the p38 MAPK pathway.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK or a housekeeping protein like β-actin.[17][18][19][20][21]

-

ELISA for TNF-α Measurement

This assay is used to quantify the production of the pro-inflammatory cytokine TNF-α in cell culture supernatants or serum.

-

Sample Collection:

-

Collect cell culture supernatants from cells treated with this compound and an inflammatory stimulus as described for the Western blot protocol.

-

Alternatively, collect blood from in vivo experiments and prepare serum.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate and add the samples and a series of TNF-α standards of known concentrations to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of TNF-α in the samples.[22][23][24][25][26]

-

Experimental and Logical Workflow Diagrams

// Nodes Animal_Acclimatization [label="Animal Acclimatization\n(e.g., 1 week)", fillcolor="#F1F3F4"]; Grouping [label="Random Grouping\n(Control, Vehicle, this compound)", fillcolor="#F1F3F4"]; Pre_treatment [label="Pre-treatment\n(this compound or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation_Induction [label="Induction of Inflammation\n(e.g., Carrageenan, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring & Measurement\n(e.g., Paw Volume)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Collection [label="Sample Collection\n(Blood, Tissue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis\n(ELISA, Western Blot, H&E Staining)", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4"];

// Edges Animal_Acclimatization -> Grouping; Grouping -> Pre_treatment; Pre_treatment -> Inflammation_Induction; Inflammation_Induction -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> Data_Analysis; } caption="General workflow for in vivo anti-inflammatory studies."

Conclusion

This compound demonstrates multifaceted anti-inflammatory properties by targeting key signaling pathways, including NF-κB (indirectly) and MAPKs. Its potent antioxidant activity further contributes to its inflammation-resolving capabilities. The potential for this compound to inhibit the NLRP3 inflammasome presents an exciting avenue for future research. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of inflammatory diseases. Further studies are warranted to fully elucidate its mechanisms of action, particularly in the context of the NLRP3 inflammasome, and to translate these promising preclinical findings into clinical applications.

References

- 1. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligomeric states of ASC specks regulate inflammatory responses by inflammasome in the extracellular space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 14. inotiv.com [inotiv.com]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 18. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. novamedline.com [novamedline.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. biovendor.com [biovendor.com]

- 26. file.elabscience.com [file.elabscience.com]

The Gossypetin Biosynthesis Pathway in Hibiscus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypetin, a flavonol found in various Hibiscus species, notably Hibiscus sabdariffa, has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Hibiscus, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and providing visual representations of the pathway and experimental workflows.

Introduction

Hibiscus, a genus of flowering plants in the mallow family, Malvaceae, is renowned for its vibrant flowers and medicinal properties. Species such as Hibiscus sabdariffa (roselle) and Hibiscus rosa-sinensis are rich sources of bioactive compounds, including a diverse array of flavonoids. Among these, this compound (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonol with a unique hydroxylation pattern that contributes to its potent biological activities.[1][2] The biosynthesis of this compound follows the general flavonoid pathway, culminating in a specific hydroxylation step that distinguishes it from more common flavonols like quercetin. This guide elucidates the known and inferred steps of this important metabolic pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway, culminating in the specific 8-hydroxylation of quercetin.

Phenylpropanoid Pathway

The journey to this compound begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, the entry point into the flavonoid pathway.[3]

Core Flavonoid Pathway

The formation of the characteristic C6-C3-C6 flavonoid backbone and its subsequent modifications are catalyzed by a series of enzymes:

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][4]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone.[1][5]

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol.[6][7]

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol to yield dihydroquercetin.[8]

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of dihydroquercetin to form the flavonol quercetin.[4]

The Final Step: this compound Formation

The conversion of quercetin to this compound is the final and defining step in this pathway:

-

Flavonoid 8-Hydroxylase (F8H): This enzyme, identified in other plant species as a flavin monooxygenase-like protein, catalyzes the hydroxylation of quercetin at the 8-position of the A-ring to produce this compound.[9][10] While a specific F8H has not been isolated from Hibiscus, the presence of this compound strongly implies its activity. Studies on Lotus japonicus F8H have shown its capability to hydroxylate quercetin to this compound.[9][10][11]

The following diagram illustrates the complete biosynthesis pathway from L-phenylalanine to this compound.

Quantitative Data

| Compound Class / Specific Compound | Plant Part | Species | Method | Concentration / Amount | Reference |

| Total Flavonoids | Calyces | H. sabdariffa | Spectrophotometry | 94.32 mg QE/g extract | [9] |

| Total Flavonoids | Leaves | H. sabdariffa | Spectrophotometry | Expressed as gQE/100 g seeds dw | [12] |

| Quercetin | Calyces | H. sabdariffa | HPLC | 0.89 ± 0.03% | [13][14] |

| This compound | Calyces | H. sabdariffa | LC-MS | Identified | [15] |

| Quercetin and Kaempferol derivatives | Flowers | H. rosa-sinensis | UHPLC-ESI+-Orbitrap-MS | Identified and Quantified | [16] |

| Rutin, Isoquercitrin | Leaves | H. sabdariffa | LC-Q-TOF-MS | Quantified in different accessions | [6] |

QE: Quercetin Equivalents

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound biosynthesis.

Flavonoid Extraction from Hibiscus Flowers

A reliable extraction method is the first step in the analysis of this compound and its precursors.

Objective: To extract total flavonoids from Hibiscus flower petals for subsequent analysis.

Materials:

-

Fresh or dried Hibiscus flower petals

-

Methanol (or ethanol)

-

0.1% HCl (optional, for acidified extraction)

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Whatman No. 1 filter paper

Protocol:

-

Sample Preparation: Weigh a known amount of fresh or dried Hibiscus petals. If using fresh petals, grind them into a fine paste using a mortar and pestle with liquid nitrogen. If using dried petals, grind them into a fine powder.

-

Extraction: Macerate the ground plant material in a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v). For improved extraction of anthocyanins and some flavonols, an acidified solvent (e.g., methanol with 0.1% HCl) can be used.[17]

-

Incubation: Stir the mixture for 24 hours at room temperature in the dark to prevent degradation of light-sensitive compounds.

-

Filtration and Centrifugation: Filter the extract through Whatman No. 1 filter paper. Centrifuge the filtrate at 10,000 x g for 15 minutes to remove any remaining solid particles.

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C.

-

Storage: Resuspend the dried extract in a known volume of methanol and store at -20°C for further analysis.

The following diagram outlines the general workflow for flavonoid extraction.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Chalcone Isomerase from Eubacterium ramulus Catalyzes the Ring Contraction of Flavanonols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of chalcone isomerase in the basal land plants reveals an ancient evolution of enzymatic cyclization activity for synthesis of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. khandelwalcollege.edu.in [khandelwalcollege.edu.in]

- 11. mdpi.com [mdpi.com]

- 12. Hibiscus sabdariffa: Genetic variability, seasonality and their impact on nutritional and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Determination of quercetin in Hibiscus sabdariffa L. calyces by High-Performance Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phytopharmajournal.com [phytopharmajournal.com]

Gossypetin's Interaction with the NF-κB Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the flavonoid gossypetin and its complex interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. A critical review of the current scientific literature reveals that while this compound possesses significant anti-inflammatory properties, its direct interaction with the NF-κB cascade is nuanced. Evidence strongly indicates that gossypin, the 8-O-glucoside of this compound, is a potent and direct inhibitor of NF-κB activation. In contrast, this compound's modulatory effects on NF-κB appear to be indirect, primarily mediated through crosstalk with other signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. This paper will dissect these mechanisms, present quantitative data on this compound's anti-inflammatory effects, provide detailed experimental protocols for studying these interactions, and visualize the involved signaling pathways.

Introduction: this compound and the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Natural compounds, such as flavonoids, have been extensively investigated for their potential to modulate this pathway.

This compound (3,5,7,8,3',4'-hexahydroxyflavone), a flavonoid found in plants like Hibiscus sabdariffa, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. However, its precise role in NF-κB signaling has been a subject of some confusion in the literature, often being conflated with its glycoside, gossypin.

Distinguishing this compound and Gossypin in NF-κB Inhibition

A crucial point of clarification is the distinction between this compound and its glycoside, gossypin. Multiple studies have demonstrated that gossypin, not this compound, is a direct inhibitor of NF-κB activation .[1] Gossypin has been shown to suppress the activation of IκB kinase (IKK), which is a critical upstream event in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

In contrast, studies investigating the direct effect of this compound on NF-κB activation have shown it to be significantly less potent or inactive in this regard. This suggests that the anti-inflammatory effects observed with this compound are not due to direct inhibition of the core NF-κB pathway but rather through alternative or indirect mechanisms.

Indirect Modulation of NF-κB by this compound: The Role of MAPK Signaling

The anti-inflammatory properties of this compound are instead thought to be mediated, at least in part, through its interaction with the MAPK signaling pathway. There is significant crosstalk between the MAPK and NF-κB pathways, and modulation of MAPK signaling can consequently impact NF-κB-dependent gene expression.

This compound has been identified as an inhibitor of Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and MKK6.[2][3] These kinases are upstream activators of p38 MAPK. By inhibiting MKK3 and MKK6, this compound can attenuate the activation of p38 MAPK. The p38 MAPK pathway is known to be involved in the stabilization of pro-inflammatory mRNA transcripts and can also influence the activity of transcription factors that cooperate with NF-κB. Therefore, by suppressing the MKK3/6-p38 MAPK axis, this compound can indirectly reduce the expression of NF-κB target genes.[4]

Furthermore, some evidence suggests that this compound may also affect the ERK1/2 signaling pathway, another branch of the MAPK cascade, which can also engage in crosstalk with NF-κB signaling.

Quantitative Data on this compound's Anti-Inflammatory Effects

While direct inhibition of NF-κB by this compound is not well-supported, its ability to reduce the production of key pro-inflammatory cytokines, which are downstream products of NF-κB activation, is documented. The following tables summarize the available quantitative data on the effects of this compound on cell viability and cytokine production.

Table 1: IC50 Values of this compound on Osteosarcoma Cell Lines (48h treatment)

| Cell Line | WST-8 Assay (µM) | SRB Assay (µM) |

| MG-63 | 39.5 ± 2.0 | 45.4 ± 1.2 |

| Saos-2 | 47.9 ± 2.6 | 73.0 ± 5.0 |

| HOS | 27.9 ± 1.5 | 32.7 ± 1.4 |

| 143B | 41.5 ± 1.8 | 39.8 ± 1.8 |

| Data from a study on osteosarcoma cell lines, indicating the anti-proliferative effects of this compound.[5][6] |

Table 2: Effect of this compound on Cytokine Production in MG-63 Osteosarcoma Cells

| Cytokine | Treatment | Relative Cytokine Level (Normalized to Control) |

| IL-1β | 40 µM this compound + Pro-inflammatory mix | Decreased |

| IL-6 | 40 µM this compound + Pro-inflammatory mix | Decreased |

| IL-12p70 | 40 µM this compound + Pro-inflammatory mix | Decreased |

| MG-63 cells were pre-incubated with 40 µmol/L this compound for 1.5 h and then stimulated with a pro-inflammatory cytokine mixture (10 ng/mL each of TNF-α, IL-1β, and IFN-γ) for 24 h.[5][6] A study on ligature-induced periodontitis in mice also demonstrated that administration of this compound significantly reduced the number of cells expressing TNF-α and IL-6 in the affected tissues.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the NF-κB and related signaling pathways.

Western Blot Analysis for Phosphorylated p38 MAPK and ERK1/2

Objective: To determine the effect of this compound on the phosphorylation status of p38 MAPK and ERK1/2.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes, KYSE30 esophageal cancer cells) at a suitable density and allow them to adhere overnight. Serum-starve the cells for 4-12 hours before treatment to reduce basal phosphorylation levels. Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., UV radiation, TNF-α) to induce MAPK activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) or phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total p38 MAPK and total ERK1/2.[8][9][10][11][12]

-

NF-κB Luciferase Reporter Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection and Plating: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or phorbol 12-myristate 13-acetate (PMA), for 6-8 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.

Cytokine ELISA

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., macrophages, PBMCs) in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Use a commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α or IL-6).

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add the collected cell supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample.[13][14][15][16][17]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this whitepaper.

Caption: Canonical NF-κB signaling pathway and the direct inhibitory action of Gossypin.

Caption: Indirect modulation of NF-κB by this compound via the MAPK pathway.

References

- 1. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ppj.phypha.ir [ppj.phypha.ir]

- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bowdish.ca [bowdish.ca]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. h-h-c.com [h-h-c.com]

- 17. researchgate.net [researchgate.net]

Gossypetin-Induced Apoptosis in Cancer Cells: A Technical Guide on Mechanisms and Methodologies

Executive Summary: Gossypetin, a hexahydroxy flavone naturally found in plants like Hibiscus sabdariffa, has emerged as a potent anti-cancer agent with significant pharmacological potential.[1][2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the molecular mechanisms underlying this compound-induced apoptosis in various cancer cells. It details the core signaling pathways, presents quantitative efficacy data, and offers standardized protocols for key experimental procedures. The primary mechanism of action involves the induction of the intrinsic mitochondrial apoptotic pathway, modulated by the MAPK and PI3K/Akt signaling cascades, making this compound a promising candidate for further investigation in cancer therapy.

Molecular Mechanism of this compound-Induced Apoptosis

This compound primarily triggers programmed cell death in cancer cells through the intrinsic, or mitochondrial, pathway of apoptosis. This process is orchestrated by a series of molecular events that culminate in the activation of caspases and the systematic dismantling of the cell.

The Intrinsic (Mitochondrial) Pathway Activation

The central event in this compound's pro-apoptotic action is the permeabilization of the outer mitochondrial membrane. This is achieved by modulating the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[3][4] This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis.[1][5]

-

Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane. This disruption leads to the release of key pro-apoptotic factors from the intermembrane space into the cytosol, including Cytochrome c and Smac/DIABLO.[2][6]

-

Apoptosome Formation and Caspase Activation: Once in the cytosol, Cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2]

-

Execution Phase: Activated caspase-3 and -7 carry out the final phase of apoptosis by cleaving a multitude of cellular substrates. A key target is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3] Cleavage of PARP renders it inactive, contributing to cellular demise.

Key Signaling Pathways Modulated by this compound

This compound's influence on the apoptotic machinery is regulated by its ability to interfere with critical intracellular signaling pathways that govern cell survival and proliferation.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cellular processes, including apoptosis. This compound has been shown to differentially modulate this pathway. In colorectal cancer cells, it increases the phosphorylation (activation) of the pro-apoptotic kinases JNK and p38, while in esophageal cancer, it acts as a direct inhibitor of MKK3 and MKK6, upstream kinases that activate p38.[2][4][7] This context-dependent regulation highlights its targeted effects.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major pro-survival pathway frequently overactive in cancer. This compound can inhibit the phosphorylation of key components of this pathway, thereby suppressing its survival signals and sensitizing cancer cells to apoptosis.[8][9]

-

NF-κB Pathway: this compound also regulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[1] By inhibiting NF-κB activation, this compound can further promote apoptosis.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize key data points from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Citation |

| Osteosarcoma | HOS | 15.1 | 48 | [10] |

| Osteosarcoma | MG-63 | 24.1 | 48 | [10] |

| Osteosarcoma | 143B | 29.8 | 48 | [10] |

| Osteosarcoma | Saos-2 | 44.4 | 48 | [10] |

| Breast Cancer | MCF-7 | ~100 | 24-72 | [11] |

| Colorectal Cancer | HCT-116 | 8 (as nanoparticles) | Not Specified | [12] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cancer Type | Cell Line | This compound Conc. (µM) | Protein | Change in Expression | Citation |

| Osteosarcoma | MG-63 | 20 and 40 | Bax | Increased | [6][10] |

| Osteosarcoma | MG-63 | 40 | Caspase-3 | Increased Activity | [6][13] |

| Oral Squamous Cell Carcinoma | Ca9-22 | Not Specified | Bax/Bcl-2 Ratio | Increased | [1][5] |

| Colorectal Cancer | HT-29 | Concentration-dependent | Bax | Increased | [3][4] |

| Colorectal Cancer | HT-29 | Concentration-dependent | Bcl-2 | Decreased | [3][4] |

| Colorectal Cancer | HT-29 | Concentration-dependent | Cleaved PARP | Increased | [3][4] |

| Esophageal Cancer | KYSE30, KYSE510 | Not Specified | Bax | Increased | [2] |

| Esophageal Cancer | KYSE30, KYSE510 | Not Specified | Cytochrome c | Increased | [2] |

| Esophageal Cancer | KYSE30, KYSE510 | Not Specified | Cleaved Caspase-3/7 | Increased | [2] |

| Prostate Cancer | DU145 | 25, 50, and 100 | Bax | Increased | [6] |

Visualizing the Mechanisms: Signaling and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Figure 1: this compound-Induced Intrinsic Apoptosis Pathway.

References

- 1. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Gossypin Suppresses Cell Growth by Cytotoxic Effect and Induces Apoptosis in MCF-7 Cells | Semantic Scholar [semanticscholar.org]

- 12. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

Gossypetin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypetin, a hexahydroxyflavone, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species in which it is most abundantly found. Furthermore, this document presents in-depth experimental protocols for the isolation and purification of this compound from these natural sources, offering a practical resource for researchers. Quantitative data on the presence of this compound and related flavonoids in various plants are summarized in comparative tables. Additionally, key signaling pathways modulated by this compound, namely the MAPK/p38, NF-κB, and Nrf2 pathways, are elucidated with detailed diagrams to provide a deeper understanding of its mechanism of action.

Natural Sources of this compound

This compound is a flavonoid found in a variety of plant species, with its highest concentrations typically located in the flowers and calyces. The Malvaceae family is a particularly rich source of this compound.

Primary Natural Sources:

-

Hibiscus sabdariffa (Roselle): The dried calyces and flowers of Hibiscus sabdariffa are the most well-documented and abundant natural sources of this compound.[1][2][3] These parts of the plant are commonly used to make herbal teas and extracts.

-

Talipariti elatum (Blue Mahoe): The petals of Talipariti elatum have been identified as a source of this compound glucosides, which can be hydrolyzed to yield this compound.[4][5][6][7][8]

-

Gossypium Species (Cotton): Various parts of the cotton plant, including the flowers, have been reported to contain this compound and its derivatives.[9][10][11][12][13]

-

Syzygium samarangense (Wax Apple): The leaves of this plant contain 3,5-di-O-methyl this compound, a derivative of this compound.[3][14][15]

-

Rhododendron Species: Several species within the Rhododendron genus have been found to contain this compound and its glycosides.[16]

-

Rhodiola rosea: This medicinal plant is another known source of this compound and its derivatives.[16][17][18][19]

Quantitative Data

The concentration of this compound and related flavonoids can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following tables summarize the available quantitative data.

Table 1: this compound and Related Flavonoid Content in Various Plant Sources

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Hibiscus sabdariffa | Calyces | This compound | 712.24 µg/mL (in phenolic extract) | [4] |

| Talipariti elatum | Petals | This compound-3'-O-glucoside | 0.1% yield after purification | [4] |

| Gossypium hirsutum | Leaves | Total Flavonoids | 120.85 ± 0.32 mg/100g | |

| Syzygium samarangense | Leaves | Total Phenolics | 66.56 mg GAE/g DW | |

| Syzygium samarangense | Leaves | Total Flavonoids | 17.25 mg QE/g DW | |

| Rhodiola rosea | Rhizome and Root | Rhodiosin and Herbacetin | 0.5 - 4.2% (w/w) in dry drug | [18] |

Table 2: Purity of Isolated this compound

| Source | Purification Method | Purity | Reference |

| Commercial Supplier | Not specified | ≥93% | [1] |

Note: Specific yield and purity data for this compound from many natural sources are not widely reported in the literature. The data presented here are based on available information and may not be representative of all samples.

Experimental Protocols for Isolation and Purification

The following protocols are detailed methodologies for the extraction and purification of this compound and its derivatives from natural sources.

Isolation of this compound from Hibiscus sabdariffa Calyces

This protocol is based on a maceration and solvent extraction method.

Materials and Equipment:

-

Dried and powdered Hibiscus sabdariffa calyces

-

70% Ethanol

-

Rotary vacuum evaporator

-

Water bath

-

Filter paper

Procedure:

-

Maceration: Macerate 1500 g of powdered roselle calyces in 7.5 liters of 70% ethanol (1:5 w/v).[20]

-

Stirring and Extraction: Stir the mixture for 3 hours and then allow it to stand for 24 hours.[20]

-

Filtration: Filter the extract to separate the solid plant material from the liquid extract.[20]

-

Concentration: Evaporate the solvent from the filtrate using a rotary vacuum evaporator at 60°C and 100 rpm.[20]

-

Final Concentration: Further concentrate the extract on a water bath at a temperature of 60-70°C to obtain a viscous extract rich in flavonoids, including this compound.[20]

-

Further Purification (Optional): The crude extract can be further purified using column chromatography with silica gel or Sephadex LH-20, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.

Isolation of this compound Glucoside from Talipariti elatum Petals

This protocol utilizes a Soxhlet extraction method followed by crystallization.

Materials and Equipment:

-

Dried and ground petals of Talipariti elatum

-

95% Ethanol

-

Soxhlet apparatus

-

Rotary vacuum evaporator

-

Diethyl ether

Procedure:

-

Soxhlet Extraction: Extract 60 g of the ground petals with 675 mL of 95% ethanol in a Soxhlet apparatus for 20 hours.[8]

-

Concentration: Concentrate the ethanolic extract under vacuum at 70°C and 120 rpm to a volume of 200 mL.[8]

-

Purification by Dissolution: For purification, dissolve 1 g of the resulting solid in 25 mL of diethyl ether and then add ethanol to a final volume of 100 mL.[8]

-

Crystallization: Allow the solution to stand, which will result in the crystallization of the this compound glucoside.

-

Hydrolysis (Optional): The isolated this compound glucoside can be hydrolyzed using acidic conditions to yield the aglycone, this compound.

Isolation of 3,5-di-O-Methyl this compound from Syzygium samarangense Leaves

This protocol involves solvent extraction followed by medium-pressure liquid chromatography and Sephadex LH-20 chromatography.

Materials and Equipment:

-

Air-dried and ground leaves of Syzygium samarangense

-

Methanol

-

n-Hexane

-

Ethyl acetate

-

Medium-pressure liquid chromatography (MPLC) system with a silica flash column

-

Sephadex LH-20

-

Dichloromethane

Procedure:

-

Extraction: Extract 300 g of the ground leaves with methanol (3 x 1 L).[14]

-

Filtration and Evaporation: Filter the combined extracts and evaporate to dryness under vacuum at 40°C.[14]

-

Defatting and Fractionation: Defat the resulting semisolid extract with n-hexane and then perform sequential fractionation with ethyl acetate.[14]

-

MPLC Purification: Apply a portion of the ethyl acetate fraction (900 mg) to an MPLC system equipped with a silica flash column. Elute with a gradient of dichloromethane and methanol.[14]

-

Sephadex LH-20 Chromatography: Subject the fractions obtained from MPLC to further purification on several Sephadex LH-20 columns, using methanol as the eluent, to yield pure 3,5-di-O-methyl this compound.[14]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanism of action of this compound on the MAPK/p38, NF-κB, and Nrf2 pathways.

MAPK/p38 Signaling Pathway

This compound has been shown to be a potent inhibitor of the MKK3/6-p38 signaling pathway, which is involved in inflammation and cancer.

References

- 1. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. [PDF] Antioxidant activity of an isomer of gossypitrin (this compound-3’-O-glucoside) isolated in the petals of Talipariti elatum Sw., and determination of total phenolic content of the total flower | Semantic Scholar [semanticscholar.org]

- 6. ijcrar.com [ijcrar.com]

- 7. phytojournal.com [phytojournal.com]

- 8. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 9. Flavonoid Profile of the Cotton Plant, Gossypium hirsutum: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpasjournals.com [bpasjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. bpasjournals.com [bpasjournals.com]

- 14. Isolation of Myricitrin and 3,5-di-O-Methyl this compound from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Myricitrin and 3,5-di-O-Methyl this compound from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. examine.com [examine.com]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

Gossypetin's Potent Free Radical Scavenging Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gossypetin, a naturally occurring hexahydroxyflavone, has demonstrated exceptional free radical scavenging and antioxidant properties, positioning it as a promising candidate for therapeutic interventions in oxidative stress-driven pathologies. This technical guide provides an in-depth analysis of this compound's free radical scavenging capacity, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. Through a comprehensive review of in vitro studies, this document summarizes this compound's efficacy in neutralizing a variety of reactive oxygen and nitrogen species. Furthermore, it elucidates the key signaling pathways, including the NF-κB and Nrf2 pathways, through which this compound exerts its cytoprotective effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant therapies.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of these species and the body's ability to detoxify them leads to a state of oxidative stress. Oxidative stress is a key etiological factor in the pathogenesis of numerous chronic and degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties.[2]

This compound (3,5,7,8,3',4'-hexahydroxyflavone), a flavonoid abundant in the calyx of Hibiscus sabdariffa, has emerged as a particularly potent antioxidant.[3] Its unique structural features, including multiple hydroxyl groups, a C2-C3 double bond, and a 4-oxo group, contribute to its remarkable free radical scavenging and metal-chelating activities.[2][3] This document provides a detailed overview of the scientific evidence supporting the free radical scavenging capacity of this compound.

Quantitative Assessment of Free Radical Scavenging Activity

The free radical scavenging potential of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to scavenge 50% of the free radicals, are summarized below.

Table 1: IC50 Values for this compound in Various Radical Scavenging Assays

| Radical Scavenged | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference Compound IC50 | Source(s) |

| DPPH | DPPH Assay | 31 | ~97.4 | Butylated Hydroxytoluene (BHT) | - | [4] |

| Superoxide Radical | - | 3 | ~9.4 | - | - | [5] |

| Hydroxyl Radical | - | 41 | ~128.9 | - | - | [5] |

| Nitric Oxide Radical | - | 12 | ~37.7 | - | - | [5] |

Note: The molecular weight of gossypin (this compound-7-O-glucoside) is approximately 480.4 g/mol , and this compound is 318.24 g/mol . The IC50 values in µM are approximate conversions for this compound.

Table 2: Percentage Inhibition of Free Radicals by Gossypin at a Specific Concentration

| Radical Scavenged | Concentration (µg/mL) | Percentage Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) | Source(s) |

| DPPH Radical | 100 | 88.52 | Butylated Hydroxytoluene (BHT) | 91.45 | [4] |

| Nitric Oxide Radical | 100 | 74.00 | Butylated Hydroxytoluene (BHT) | 82.24 | [4] |

| Superoxide Radical | 100 | 74.22 | Butylated Hydroxytoluene (BHT) | 81.76 | [4] |

| Hydroxyl Radical | 100 | 67.15 | Butylated Hydroxytoluene (BHT) | 73.03 | [4] |

Note: The data in this table refers to gossypin, a glycoside of this compound.

Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

| Assay | Concentration | TEAC Value (mM/g) | Source(s) |

| DPPH Assay | 250 µM | 111.53 | [1] |

| FRAP Assay | 200 µM | 155.24 | [1] |

Mechanisms of Free Radical Scavenging

This compound employs multiple mechanisms to neutralize free radicals, primarily through hydrogen atom transfer (HAT) and single electron transfer (SET).[1] The presence of six hydroxyl groups in its structure provides ample sites for donating hydrogen atoms to stabilize free radicals.[1] Additionally, its ability to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺) prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2][6]

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro antioxidant assays used to evaluate this compound's free radical scavenging capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared and protected from light.[1][4]

-

Varying concentrations of this compound (e.g., 5-100 µg/mL or 50-250 µM) are prepared in a suitable solvent.[1][4]

-

In a 96-well microplate or test tubes, a specific volume of the this compound solution (e.g., 50 µL or 1.0 mL) is added to a volume of the DPPH solution (e.g., 150 µL or 3.0 mL).[1][4]

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[4]

-

A control is prepared without the test compound.[4]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[1]

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton-like reaction. The degradation of deoxyribose by hydroxyl radicals is measured as a pink chromogen upon reaction with thiobarbituric acid (TBA).[4]

Protocol:

-

The reaction mixture is prepared by sequentially adding EDTA (0.1 ml), FeCl₃ (0.01 ml), H₂O₂ (0.1 ml), deoxyribose (0.36 ml), this compound solution at various concentrations (1.0 ml), phosphate buffer (50 mM, pH 7.4; 0.33 ml), and ascorbic acid (0.1 ml).[4]

-

The mixture is incubated at 37°C for 1 hour.[4]

-

Following incubation, 1.0 ml of 10% trichloroacetic acid (TCA) and 1.0 ml of 0.5% TBA are added to the mixture.[4]

-

The mixture is heated to develop the pink chromogen, which is then measured spectrophotometrically at 532 nm.[4]

-

The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.

Nitric Oxide Radical Scavenging Assay

This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The nitric oxide then reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite.[4]

Protocol:

-

Sodium nitroprusside in an aqueous solution is used to generate nitric oxide.

-

This compound at various concentrations is added to the sodium nitroprusside solution and incubated.

-

The amount of nitrite produced is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 546 nm).

-

The percentage of nitric oxide radical scavenging is calculated, and the IC50 value is determined.

Modulation of Signaling Pathways

This compound's antioxidant effects extend beyond direct radical scavenging and involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway.[2][7] It can inhibit the phosphorylation of PDZ-binding kinase (PBK), which in turn suppresses the activation of p38 MAPK and ERK1/2.[2] This cascade of events prevents the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2][7]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and detoxifying enzymes. This compound has been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses.[2]

Caption: this compound's activation of the Nrf2 antioxidant response pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the in vitro free radical scavenging capacity of a compound like this compound.

Caption: Generalized workflow for in vitro free radical scavenging assays.

Conclusion

The data presented in this technical guide unequivocally establish this compound as a formidable free radical scavenger. Its multifaceted antioxidant activity, encompassing direct radical neutralization, metal chelation, and the modulation of critical cytoprotective signaling pathways, underscores its significant therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound-based antioxidant therapies. Future investigations should focus on in vivo studies to validate these in vitro findings and explore the bioavailability and metabolic fate of this compound to fully harness its therapeutic promise in combating oxidative stress-related diseases.

References

- 1. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of this compound, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Free radical scavenging, antitumor and anticarcinogenic activity of gossypin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electron Transfer Antioxidant Mechanism of Gossypetin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Oxidative stress, a consequence of an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological driver of numerous chronic diseases. Gossypetin (3,5,7,8,3′,4′-hexahydroxyflavone), a naturally occurring flavonoid, has demonstrated exceptional antioxidant capabilities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the core antioxidant mechanism of this compound, focusing on its capacity for electron transfer (ET). We will dissect the structural features that underpin this activity, present collated quantitative data from key assays, provide detailed experimental protocols for mechanism elucidation, and visualize the underlying processes and workflows. The primary mechanism discussed is the Single Electron Transfer (SET), where this compound donates an electron to neutralize free radicals, a process substantiated by its high performance in assays such as the Ferric Reducing Antioxidant Power (FRAP).

Introduction to Oxidative Stress and this compound

Cellular metabolism and external insults generate reactive oxygen species (ROS), such as the superoxide radical (O₂•⁻) and hydroxyl radical (•OH). While essential in small quantities for signaling, their overproduction leads to oxidative stress, causing damage to lipids, proteins, and DNA. Antioxidants mitigate this damage by neutralizing ROS. Flavonoids are a major class of plant-derived antioxidants, and among them, this compound has shown particularly potent activity.[1] Its ability to counteract oxidative stress is a promising avenue for addressing conditions ranging from neurodegeneration to diabetes-related complications.[2] The antioxidant actions of flavonoids are primarily mediated by their functional hydroxyl groups, which scavenge free radicals.[2]

The Core Mechanism: Single Electron Transfer (SET)

The antioxidant activity of this compound can proceed through several mechanisms, with Single Electron Transfer (SET) being a predominant pathway.[3] In the SET mechanism, this compound donates a single electron to a free radical, converting the radical into a more stable, less reactive anion. In this process, the this compound molecule itself becomes a radical cation, which is significantly more stable and less reactive than the initial free radical due to the delocalization of the unpaired electron across its aromatic structure.

This mechanism can be represented as:

This compound-OH + R• → this compound-O•⁺ + R⁻

The efficacy of an antioxidant in the SET pathway is determined by its ionization potential; a lower ionization potential facilitates easier electron donation. Assays that measure this capacity, such as the FRAP and CUPRAC assays, consistently demonstrate this compound's superior performance.[4][5] While other mechanisms like Hydrogen Atom Transfer (HAT) also occur, SET is a critical component of this compound's protective effects.[6]

Figure 1: The Single Electron Transfer (SET) antioxidant mechanism.

Structural Basis of this compound's Potent Electron-Donating Capacity

The remarkable antioxidant activity of this compound is intrinsically linked to its molecular architecture. Several key structural features contribute to its ability to readily donate electrons and stabilize the resulting radical cation.

-

Multiple Hydroxyl Groups: this compound possesses six hydroxyl (-OH) groups, which are the primary sites for antioxidant activity. The sheer number of these groups increases the probability of a radical-scavenging event.[4]

-

Catechol Moiety (B-ring): The presence of ortho-dihydroxy groups at the 3' and 4' positions on the B-ring forms a catechol structure. This configuration is a well-established hallmark of potent antioxidant activity, as it allows for the formation of a stable ortho-quinone upon oxidation and enhances electron delocalization.[2]

-

A-ring Hydroxylation: The hydroxyl groups at positions 7 and 8 in the A-ring also form an ortho-dihydroxy arrangement, further contributing to the molecule's electron-donating power and radical scavenging capacity.[7]

-

C-ring Features: The double bond between C2 and C3 in conjunction with the 4-oxo group on the C-ring facilitates electron delocalization across the entire flavonoid backbone, which is crucial for stabilizing the radical cation formed after electron donation.[6]

Figure 2: Structure-Activity Relationship (SAR) of this compound for antioxidant activity.

Quantitative Assessment of Antioxidant Capacity

The antioxidant power of this compound has been quantified using various standardized assays. The results consistently place this compound among the most effective flavonoids. Data is often presented as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to Trolox, a water-soluble vitamin E analog. Another common metric is the IC₅₀ or EC₅₀ value, representing the concentration required to scavenge 50% of the radicals in the assay.

| Assay | Compound | Metric | Value | Reference |